Hexanoic acid, 2-ethyl-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-ethyl-, phenyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers. This particular ester is formed from hexanoic acid and phenol, resulting in a compound with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-ethyl-, phenyl ester can be synthesized through the esterification reaction between hexanoic acid and phenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and phenol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Hexanoic acid and phenol.
Reduction: 2-ethylhexanol and phenol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, phenyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethyl-, phenyl ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The resulting products, hexanoic acid and phenol, can further participate in various biochemical pathways.
Comparison with Similar Compounds
Hexanoic acid, 2-ethyl-, phenyl ester can be compared with other esters such as:
Ethyl hexanoate: Known for its fruity aroma and used in flavorings.
Phenethyl acetate: Commonly used in perfumes and has a pleasant floral scent.
Hexanoic acid, 2-phenylethyl ester: Similar structure but with different substituents, leading to different chemical properties and applications.
Each of these esters has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of esters in various fields.
Properties
CAS No. |
62615-80-9 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
phenyl 2-ethylhexanoate |
InChI |
InChI=1S/C14H20O2/c1-3-5-9-12(4-2)14(15)16-13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3 |
InChI Key |
HUIWSKQHNYPORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.